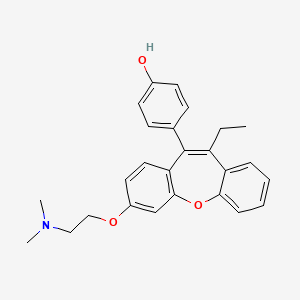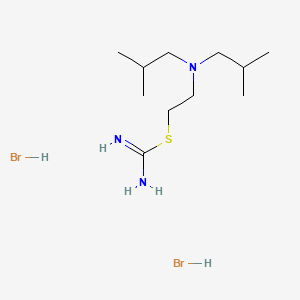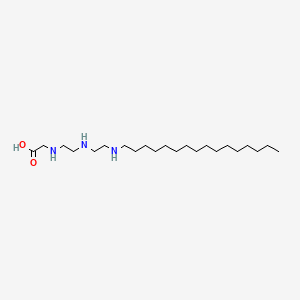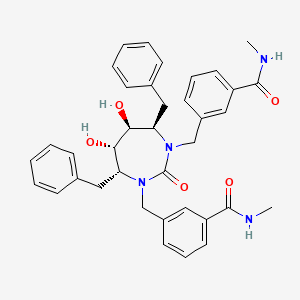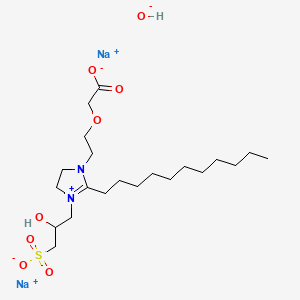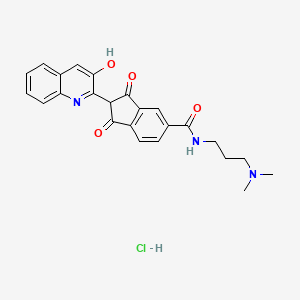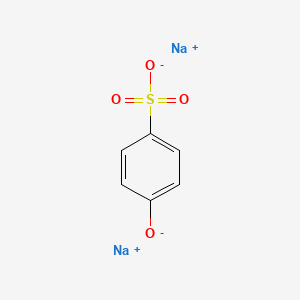
Disodium p-phenolsulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium p-phenolsulfonate is an organic compound with the molecular formula C6H4O4S.2Na. It is a sodium salt of p-phenolsulfonic acid and is commonly used in various industrial and scientific applications. This compound is known for its solubility in water and its role as an intermediate in the synthesis of other chemical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disodium p-phenolsulfonate can be synthesized through the sulfonation of phenol. The process involves the reaction of phenol with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions typically include controlled temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation reactors where phenol is continuously fed into the reactor along with sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium p-phenolsulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonated quinones.
Reduction: It can be reduced to form phenolic compounds.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are used under acidic conditions.
Major Products
Oxidation: Sulfonated quinones.
Reduction: Phenolic compounds.
Substitution: Halogenated or nitrated phenols.
Wissenschaftliche Forschungsanwendungen
Disodium p-phenolsulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It is used in biochemical assays and as a reagent in the study of enzyme kinetics.
Medicine: It has applications in the formulation of certain medications and as a component in topical treatments.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of disodium p-phenolsulfonate involves its interaction with various molecular targets. In biochemical applications, it can act as a substrate or inhibitor for enzymes, affecting their activity. The sulfonate group enhances its solubility and reactivity, allowing it to participate in various chemical reactions and pathways.
Vergleich Mit ähnlichen Verbindungen
Disodium p-phenolsulfonate can be compared with other sulfonated phenolic compounds, such as:
- Sodium p-toluenesulfonate
- Sodium benzenesulfonate
- Sodium naphthalenesulfonate
Uniqueness
This compound is unique due to its specific structure, which provides distinct reactivity and solubility properties. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Similar Compounds
- Sodium p-toluenesulfonate : Similar in structure but with a methyl group attached to the benzene ring.
- Sodium benzenesulfonate : Lacks the hydroxyl group present in this compound.
- Sodium naphthalenesulfonate : Contains a naphthalene ring instead of a benzene ring, providing different chemical properties.
Eigenschaften
CAS-Nummer |
20896-31-5 |
|---|---|
Molekularformel |
C6H4Na2O4S |
Molekulargewicht |
218.14 g/mol |
IUPAC-Name |
disodium;4-oxidobenzenesulfonate |
InChI |
InChI=1S/C6H6O4S.2Na/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4,7H,(H,8,9,10);;/q;2*+1/p-2 |
InChI-Schlüssel |
XDDDDXAGOCDWDL-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


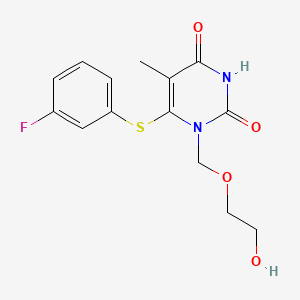
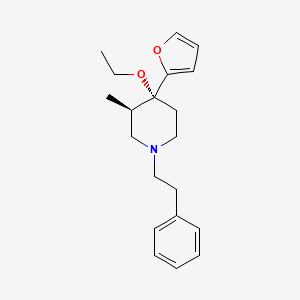
![N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide](/img/structure/B15193855.png)


